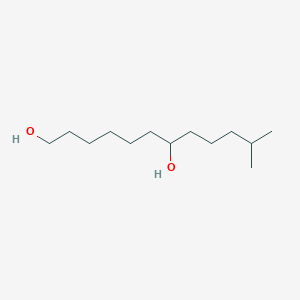

11-Methyldodecane-1,7-diol

Description

11-Methyldodecane-1,7-diol is a branched aliphatic diol with hydroxyl groups at positions 1 and 7 and a methyl substituent at position 11. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., Dodecane-1,12-diol and other diols) suggest that its properties are influenced by hydroxyl positioning, chain length, and branching. Such diols are typically used in polymer synthesis, surfactants, or pharmaceuticals due to their bifunctional reactivity and solubility characteristics.

Properties

CAS No. |

62870-49-9 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

11-methyldodecane-1,7-diol |

InChI |

InChI=1S/C13H28O2/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12-15H,3-11H2,1-2H3 |

InChI Key |

ZOCQRTQQZQUBRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(CCCCCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecane-1,7-diol can be achieved through several methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dodecanedioic acid or its esters. This process is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 11-Methyldodecane-1,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: LiAlH4 or NaBH4 in anhydrous ether.

Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

11-Methyldodecane-1,7-diol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 11-Methyldodecane-1,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes, altering their activity and potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally relevant for comparison:

*Estimated based on structural analogs.

Key Observations:

- Branching vs. Linearity : The methyl branch in this compound likely reduces crystallinity compared to linear Dodecane-1,12-diol, which is a stable solid .

- Unsaturation Effects : 2,4,7,9-Tetramethyldec-5-yne-4,7-diol contains a triple bond, increasing reactivity in click chemistry or polymerization compared to saturated analogs .

- Heteroatom Influence : Cyclic compound B2 () incorporates sulfur and oxygen, leading to distinct FT-IR signatures (e.g., 1111 cm⁻¹ for C-O-C, 661 cm⁻¹ for C-S-C) and lower melting points (oil vs. crystalline solids) .

Physical and Chemical Properties

Notes:

- Synthetic Methods : Cyclic dithio compounds () are synthesized via nucleophilic substitution (e.g., Cs₂CO₃-mediated reactions), suggesting that this compound may require similar column chromatography purification (e.g., benzene/ethyl acetate) .

- Safety Profile : Dodecane-1,12-diol decomposes under fire to emit toxic fumes, a hazard likely shared by this compound due to analogous hydrocarbon backbones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.